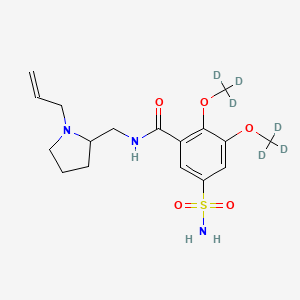
Veralipride-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Veralipride-d6 is a deuterium-labeled analog of Veralipride, an atypical antipsychotic of the benzamide class. Veralipride is primarily used for the treatment of vasomotor symptoms associated with menopause. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound in scientific research .
Preparation Methods
The synthesis of Veralipride-d6 involves the incorporation of deuterium atoms into the Veralipride molecule. This can be achieved by using deuterated reagents such as deuterated methyl sulfate ((CD3)2SO4) in the synthesis process. The starting materials are hydroxylated benzaldehydes, which undergo a series of reactions to introduce the deuterium atoms at specific positions in the molecule .
Chemical Reactions Analysis
Veralipride-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Veralipride-d6 is used extensively in scientific research to study the pharmacokinetics, metabolism, and degradation pathways of Veralipride. It is particularly useful in:
Chemistry: Understanding the stability and reactivity of the compound under various conditions.
Biology: Investigating the metabolic pathways and identifying metabolites in biological systems.
Medicine: Studying the pharmacokinetics and pharmacodynamics to optimize dosing and reduce side effects.
Industry: Developing analytical methods for quality control and ensuring the stability of pharmaceutical formulations .
Mechanism of Action
Veralipride-d6, like Veralipride, acts as a dopamine D2 receptor antagonist. It binds to the D2 receptors in the brain, inhibiting the action of dopamine. This leads to an increase in prolactin secretion without any estrogenic or progestagenic effects. The exact molecular pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Veralipride-d6 can be compared with other benzamide derivatives such as:
Levosulpiride: Another benzamide antipsychotic used for similar indications.
Sulpiride: Used for the treatment of schizophrenia and depression.
Amisulpride: Used for the treatment of psychosis and dysthymia.
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the non-labeled compounds .
Biological Activity
Veralipride-d6, a deuterated form of veralipride, is primarily known for its use as an atypical antipsychotic and its influence on dopaminergic and serotonergic systems. This article explores its biological activity, including pharmacodynamics, clinical implications, and adverse effects based on diverse research findings.
Overview of this compound
Veralipride is a substituted benzamide that acts mainly as a selective dopamine D2 receptor antagonist. The introduction of deuterium in this compound may alter its pharmacokinetics and metabolic stability, potentially enhancing its therapeutic profile.
- Dopamine Receptor Antagonism : this compound primarily antagonizes D2 receptors, which plays a crucial role in the treatment of psychotic disorders and the management of menopausal symptoms such as hot flushes.
- Serotonin Receptor Interaction : It also interacts with serotonin receptors (5-HT), contributing to its efficacy in mood disorders.
Biological Activity Data
Extrapyramidal Disorders
A study evaluating 17 cases of extrapyramidal disorders associated with veralipride therapy revealed significant adverse effects, particularly in menopausal women. The following findings were noted:
- Patient Demographics : 16 women (mean age 61) and one elderly man.
- Symptoms : Acute dyskinesia (2 cases), parkinsonian syndrome (15 cases), tardive dyskinesia (6 cases).
- Outcome : Favorable recovery upon discontinuation of the drug, indicating a direct correlation between veralipride use and extrapyramidal symptoms .
Research Findings
- Efficacy in Menopausal Symptoms : Veralipride has been noted for its effectiveness in managing hot flushes among menopausal women. Its action on dopaminergic pathways is believed to mitigate these vasomotor symptoms effectively .
- Comparative Studies : In observational studies comparing veralipride with other treatments for depression, it was found that while it provided some antidepressant effects, the risk of extrapyramidal symptoms necessitated careful monitoring .
Adverse Effects and Considerations
The use of this compound is associated with several side effects:
- Extrapyramidal Symptoms : Commonly observed in long-term users; includes parkinsonism and tardive dyskinesia.
- Dosing Considerations : Lower doses may reduce the risk of adverse effects but may not provide adequate therapeutic benefits for all patients.
Properties
Molecular Formula |
C17H25N3O5S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoyl-2,3-bis(trideuteriomethoxy)benzamide |
InChI |
InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23)/i2D3,3D3 |
InChI Key |
RYJXBGGBZJGVQF-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])C(=O)NCC2CCCN2CC=C)S(=O)(=O)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















